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Compound of Interest

Compound Name: DSP-1053

Cat. No.: B8105912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel serotonin reuptake inhibitor DSP-
1053 with established selective serotonin reuptake inhibitors (SSRIs). The information

presented is supported by preclinical experimental data to assist researchers and drug

development professionals in evaluating its potential.

Executive Summary
DSP-1053 is a novel investigational agent that exhibits a dual mechanism of action as a potent

serotonin transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A)

receptor.[1] This profile distinguishes it from traditional SSRIs, which primarily act by blocking

SERT. The partial agonism at the 5-HT1A receptor is hypothesized to contribute to a faster

onset of antidepressant effects and a potentially improved side-effect profile, particularly

concerning nausea and emesis.[1] Preclinical studies suggest that DSP-1053 demonstrates

comparable or superior efficacy to the established SSRI paroxetine in animal models of

depression, with a potentially faster onset of action and a reduced propensity to induce

vomiting.[1]

Comparative Pharmacodynamics
The primary pharmacological distinction between DSP-1053 and other SSRIs lies in its

significant interaction with the 5-HT1A receptor. While most SSRIs have low affinity for this

receptor, DSP-1053 exhibits high affinity and partial agonist activity, a profile it shares with
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vilazodone. This dual action is thought to synergistically enhance serotonergic

neurotransmission.

Signaling Pathway of DSP-1053
The following diagram illustrates the dual mechanism of action of DSP-1053. It blocks the

reuptake of serotonin (5-HT) by inhibiting the serotonin transporter (SERT) on the presynaptic

neuron, thereby increasing the concentration of 5-HT in the synaptic cleft. Simultaneously, it

acts as a partial agonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A

receptors.
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Figure 1: Dual mechanism of action of DSP-1053.
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Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of DSP-
1053 and other selected SSRIs.

Table 1: Serotonin Transporter (SERT) and 5-HT1A
Receptor Binding Affinities (Ki, nM)

Compound SERT Ki (nM) 5-HT1A Ki (nM)

DSP-1053 1.02[1] 5.05[1]

Paroxetine 0.05 - 1.1[1][2] >1000[1]

Fluoxetine 1.4 - 14.0[3][4] 14.0[4]

Sertraline ~25 (DAT Ki) >1000

Citalopram 1.1 (Escitalopram) >1000

Escitalopram 1.1[3] >1000

Vilazodone 1.6 2.1

Note: Lower Ki values indicate higher binding affinity.

Table 2: SERT Inhibition and 5-HT1A Receptor
Functional Activity
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Compound SERT IC50 (nM)
5-HT1A Intrinsic Activity
(%)

DSP-1053 2.74[1] 70.0[1]

Paroxetine - -

Fluoxetine - -

Sertraline - -

Citalopram - -

Escitalopram 2.1[5] -

Vilazodone - Partial Agonist

Note: IC50 represents the concentration required to inhibit 50% of SERT activity. Intrinsic

activity reflects the ability of the compound to activate the 5-HT1A receptor relative to the

endogenous ligand, serotonin.

Preclinical Efficacy and Safety Profile
Antidepressant-Like Activity
Preclinical studies in rodent models of depression provide initial insights into the potential

therapeutic efficacy of DSP-1053.

Forced Swim Test: In the rat forced swimming test, a model used to screen for antidepressant

activity, two-week administration of DSP-1053 (1 mg/kg) significantly reduced immobility time.

[1] In comparison, paroxetine (3 and 10 mg/kg) required three weeks of administration to

achieve a similar effect, suggesting a potentially faster onset of action for DSP-1053.[1]

Olfactory Bulbectomy Model: In the olfactory bulbectomy model in rats, another established

model of depression, one and two-week administration of DSP-1053 reduced emotionality

scores and hyperactivity.[1] Paroxetine, however, required two weeks of treatment to produce

similar beneficial effects.[1]

Safety Profile: Emesis
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A common side effect of SSRIs is nausea and vomiting. Preclinical studies have evaluated the

emetic potential of DSP-1053.

In rats and the shrew-like animal Suncus murinus, single administrations of DSP-1053 did

induce vomiting.[1] However, with repeated treatment, the number of vomiting episodes

significantly decreased with DSP-1053, a phenomenon not observed with paroxetine.[1] This

suggests a potential for tolerance development to the emetic effects of DSP-1053, possibly

mediated by its 5-HT1A receptor activity.[1]

Experimental Protocols
In Vitro Receptor Binding and Reuptake Inhibition
Assays
A generalized workflow for determining the binding affinity and reuptake inhibition of a test

compound is outlined below.
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Receptor Binding Assay (Ki) Reuptake Inhibition Assay (IC50)

Prepare cell membranes
expressing target receptor

Incubate membranes with radioligand
and varying concentrations of test compound

Separate bound and free radioligand

Quantify radioactivity to
determine binding inhibition

Calculate Ki value

Culture cells expressing
serotonin transporter (SERT)

Pre-incubate cells with varying
concentrations of test compound

Add radiolabeled serotonin ([3H]5-HT)

Stop uptake and lyse cells

Quantify intracellular radioactivity

Calculate IC50 value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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